methyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate
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Overview
Description
Methyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate is a chemical compound with the molecular formula C7H9BrN2O2 and a molecular weight of 233.06 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate typically involves the reaction of 4-bromo-3-methyl-1H-pyrazole with methyl acrylate under suitable conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The pyrazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, solvents like DMF or acetonitrile, and bases like potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
Methyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical research and industrial applications.
Biological Studies: The compound can be used in studies to investigate the biological activity of pyrazole derivatives, including their antimicrobial, antimalarial, and antileishmanial properties.
Mechanism of Action
The mechanism of action of methyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate is not well-documented. pyrazole derivatives are known to interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom and the ester group in the compound may influence its binding affinity and specificity towards these targets. Further studies are needed to elucidate the exact molecular pathways involved .
Comparison with Similar Compounds
Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate: A similar compound with a different substitution pattern on the pyrazole ring.
4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile: Another pyrazole derivative with a nitrile group instead of the ester group.
Uniqueness: Methyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate is unique due to the specific substitution pattern on the pyrazole ring and the presence of both the bromine atom and the ester group. These structural features may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
methyl 3-(4-bromo-3-methylpyrazol-1-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-6-7(9)5-11(10-6)4-3-8(12)13-2/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPVPDZDKVGJNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Br)CCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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